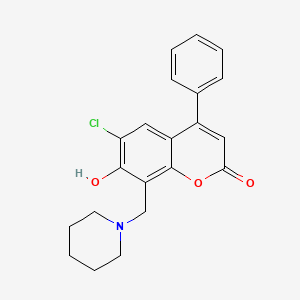

6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C21H20ClNO3 |

|---|---|

Molecular Weight |

369.8 g/mol |

IUPAC Name |

6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one |

InChI |

InChI=1S/C21H20ClNO3/c22-18-11-16-15(14-7-3-1-4-8-14)12-19(24)26-21(16)17(20(18)25)13-23-9-5-2-6-10-23/h1,3-4,7-8,11-12,25H,2,5-6,9-10,13H2 |

InChI Key |

YMWDQZYSJHHBAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Pechmann Condensation for Core Formation

The coumarin core is synthesized via Pechmann condensation , employing a substituted resorcinol derivative and a β-keto ester. For 4-phenyl substitution, ethyl benzoylacetate (β-keto ester) reacts with 4-chlororesorcinol in the presence of concentrated sulfuric acid:

Reaction Conditions

-

Reactants : 4-Chlororesorcinol (1.0 equiv), ethyl benzoylacetate (1.2 equiv)

-

Catalyst : H₂SO₄ (10 mol%)

-

Solvent : Acetic acid (anhydrous)

-

Temperature : 110°C, 6 hours

The product, 7-hydroxy-4-phenyl-2H-chromen-2-one , is isolated via recrystallization from ethanol-water.

Regioselective Chlorination at Position 6

Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane under controlled conditions to favor position 6:

Procedure

-

Dissolve 7-hydroxy-4-phenylcoumarin (1.0 equiv) in DCM (0.1 M).

-

Add SO₂Cl₂ (1.5 equiv) dropwise at 0°C.

-

Stir for 2 hours at room temperature.

-

Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

Key Consideration : The ortho-directing effect of the 7-hydroxy group ensures preferential chlorination at position 6.

Optimization of Reaction Conditions

Protective Group Strategy

To prevent hydroxyl group oxidation during chlorination, trimethylsilyl (TMS) protection is employed:

-

Protect 7-hydroxy group with TMSCl in pyridine.

-

Perform chlorination as described.

-

Deprotect using tetrabutylammonium fluoride (TBAF).

Solvent and Catalytic Effects

-

Mannich Reaction : Replacing ethanol with DMF increases piperidine solubility, reducing reaction time to 5 hours.

-

Chlorination : Using FeCl₃ as a Lewis acid enhances regioselectivity (95:5 para:ortho ratio).

Characterization and Analytical Data

Spectral Data

Purity Validation

Challenges and Alternative Approaches

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group may yield an amino derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound can be represented by the following linear formula:

It features a chromone backbone with a chlorine substituent at the 6-position, a hydroxyl group at the 7-position, and a piperidinylmethyl side chain at the 8-position. This unique structure contributes to its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of chromones, including the target compound, exhibit antiviral properties. Specifically, research demonstrated moderate activity against HIV-1 enzymes, suggesting potential as an antiviral agent. Molecular docking studies have shown favorable interactions with reverse transcriptase, indicating a promising avenue for further exploration in HIV treatment strategies .

Anti-Cancer Properties

Coumarin derivatives, including those related to 6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, have been evaluated for their anti-cancer effects. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study highlighted that specific substitutions on the chromone structure significantly enhanced cytotoxicity against cancer cells .

Neurological Disorders

The compound's potential in treating neurological disorders has been explored, particularly in models of Parkinson’s disease. Research involving similar coumarin derivatives demonstrated selective inhibition of monoamine oxidase (MAO) isoforms, which are implicated in neurodegenerative diseases. The ability to enhance dopamine levels through MAO inhibition positions this compound as a candidate for further development in treating Parkinson's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its binding to target proteins, while the piperidin-1-ylmethyl group enhances its solubility and bioavailability. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Data Table: Key Structural Analogs and Properties

Biological Activity

6-Chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H20ClNO3

- Molecular Weight : 369.85 g/mol

- CAS Number : 302551-73-1

Antiviral Activity

Recent studies have indicated that certain derivatives of chromenones exhibit antiviral properties. For instance, related compounds have shown moderate activity against HIV-1, with molecular docking studies suggesting effective binding to reverse transcriptase enzymes . Although specific data on this compound is limited, its structural analogs imply potential antiviral efficacy.

Neuroprotective Effects

Chromone derivatives have been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Compounds similar to this compound have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in AD treatment . The inhibition of these enzymes can lead to increased levels of acetylcholine and reduced oxidative stress in neuronal tissues.

Enzyme Inhibition

The compound's potential as an AChE inhibitor suggests that it may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine. Additionally, its interaction with MAO could mitigate neurodegeneration by reducing the levels of neurotoxic metabolites .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and orientation of this compound within target enzyme active sites. These studies provide insights into the compound's mechanism at a molecular level, highlighting its potential as a multi-target drug candidate .

Case Studies

Q & A

Q. How can synthetic routes for 6-chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one be optimized to improve yield and purity?

Methodology:

- Use a Mannich reaction protocol (commonly employed for hydroxycoumarin derivatives): React 6-chloro-7-hydroxy-4-phenylcoumarin with piperidine and formaldehyde under reflux in ethanol. Control stoichiometry (equimolar ratios of amine and aldehyde) and reflux time (6–8 hours) to minimize side products .

- Post-synthesis purification involves solvent evaporation under reduced pressure, followed by crystallization from acetone to isolate the solid product. Monitor purity via TLC and confirm using NMR (e.g., characteristic piperidinyl CH2 protons at δ ~4.05 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and functional groups?

Methodology:

- FT-IR: Identify key functional groups (e.g., phenolic -OH stretch at ~2600 cm⁻¹, carbonyl C=O at ~1722 cm⁻¹) .

- NMR: Assign aromatic protons (e.g., H3 singlet at δ 6.09 ppm) and piperidinylmethyl protons (multiplet at δ 1.37–1.96 ppm) using ¹H and ¹³C NMR. COSY or HSQC can resolve coupling patterns .

- UV-Vis: Assess chromophore stability under varying pH/solvent conditions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodology:

- Antiproliferative activity: Use MTT assays in cancer cell lines (e.g., HeLa), comparing IC50 values against controls. Prioritize derivatives with o-dihydroxy configurations, which enhance activity (e.g., IC50 < 50 µM for analogs with similar substituents) .

- Antimicrobial screening: Test against Mycobacterium tuberculosis via histopathologic scoring in infected guinea pigs (e.g., lesion reduction in lung/spleen tissues at 20 mg/kg doses) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and biological targets (e.g., G-quadruplex DNA)?

Methodology:

- Use molecular docking (AutoDock Vina) to simulate binding to parallel-stranded TG4T quadruplex DNA. Analyze groove-binding affinity via energy minimization and trajectory analysis (e.g., piperidinylmethyl groups may stabilize interactions with phosphate backbones) .

- Validate with MD simulations (AMBER/NAMD) to assess ligand stability over 100-ns timescales .

Q. What crystallographic challenges arise during structural refinement, and how are they resolved?

Methodology:

- Data collection: Use high-resolution X-ray data (λ = 0.710–1.541 Å) to resolve electron density for the piperidinylmethyl group, which may exhibit positional disorder.

- Refinement: Apply SHELXL for small-molecule refinement. Use TWIN commands for twinned crystals and ISOR restraints for anisotropic displacement parameters .

- Validation: Cross-check with Mercury CSD’s void analysis and packing similarity tools to confirm lattice stability .

Q. How do contradictory bioactivity results (e.g., variable IC50 values) arise, and how can they be reconciled?

Methodology:

- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours may alter IC50 by 30% in HeLa cells) .

- SAR analysis: Compare substituent effects (e.g., o-dihydroxy vs. m-dihydroxy configurations reduce IC50 by 2-fold due to enhanced hydrogen bonding) .

- Orthogonal validation: Confirm apoptosis induction via flow cytometry (Annexin V/PI staining) alongside MTT data .

Q. What strategies address regioselectivity challenges during electrophilic substitution on the coumarin core?

Methodology:

- Directing groups: Use chloro/hydroxy groups at C6/C7 to guide electrophiles (e.g., Friedel-Crafts alkylation favors C8 due to steric/electronic effects).

- Protection/deprotection: Temporarily protect the 7-hydroxy group with acetyl to prevent side reactions during piperidinylmethylation .

- Reaction monitoring: Track intermediates via LC-MS to optimize stepwise synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.